molecular formula C12H12FNO3 B3380082 (2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1807940-21-1

(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3380082
CAS No.: 1807940-21-1
M. Wt: 237.23
InChI Key: TZTJKAVXGVTLRY-GXSJLCMTSA-N
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Description

The compound "(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid" is a chiral pyrrolidine derivative characterized by:

  • Stereochemistry: (2S,3S) configuration, critical for its biological interactions.
  • Substituents: A 3-fluorophenyl group at position 2 and a methyl group at position 1.
  • Core structure: A 5-oxopyrrolidine-3-carboxylic acid backbone, which is common in protease inhibitors and kinase modulators .

Properties

IUPAC Name

(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-3-2-4-8(13)5-7/h2-5,9,11H,6H2,1H3,(H,16,17)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTJKAVXGVTLRY-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and L-proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-fluorobenzaldehyde with L-proline in the presence of a suitable catalyst.

    Oxidation and Carboxylation: The intermediate product is then subjected to oxidation to introduce the ketone group, followed by carboxylation to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrolidine ring.

    Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the secondary alcohol.

    Substitution: Depending on the substituent introduced, various functionalized derivatives of the original compound can be obtained.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature and functional groups make it a candidate for studying enzyme-substrate interactions and protein binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

  • rac-(2S,3S)-2-(4-Fluorophenyl)-1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid Difference: Fluorine at the 4-position of the phenyl ring vs. 3-position in the target compound. Impact: The 4-fluoro analog has a molecular formula of C₁₂H₁₂FNO₃ (MW 237.23) and 95% purity . Positional isomerism may alter electronic properties and binding affinity, as para-substituents often influence steric interactions more than meta-substituents.

Functional Group Variations

  • (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-({3-[4-(Trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-Carboxylic Acid
    • Differences :
  • Benzodioxol group at position 3.
  • Trifluoromethylphenyl urea substituent. This compound achieved >99% purity but a lower crude yield (68%) compared to the target compound’s synthesis .

Antiviral Derivatives

  • SARS-CoV-2 3CL Protease Inhibitor
    • Similarity : Contains a 3-fluorobenzyl-pyrrolidone scaffold.
    • Impact : The 3-fluorophenyl group in both compounds likely enhances protease binding via hydrophobic and halogen-bonding interactions .

Key Findings and Implications

Fluorine Position : Meta-substitution (3-fluoro) vs. para-substitution (4-fluoro) influences electronic and steric profiles, affecting target selectivity.

Functional Groups : Urea and heteroaryl groups (e.g., pyrimidine) enhance kinase affinity, while benzodioxol improves metabolic stability .

Synthesis Efficiency : High-purity yields (>99%) are achievable but may require optimized protocols, as seen in urea derivatives .

Biological Activity

(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has attracted significant attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorophenyl group and a carboxylic acid functional group, which contribute to its biological properties. The molecular formula is C12H12FNO3, with a molecular weight of 237.23 g/mol.

Research indicates that this compound acts as an allosteric modulator and an agonist for the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is crucial in various neurological processes and disorders, including anxiety, depression, schizophrenia, and addiction. By modulating synaptic transmission and neuroplasticity, it shows promise for therapeutic applications in these conditions .

In Vitro Studies

In experimental models, this compound has demonstrated significant biological activity:

  • Selectivity for mGluR2 : Binding affinity studies have shown that this compound selectively activates mGluR2 compared to other glutamate receptor subtypes. Techniques such as radiolabeled ligand binding assays have been employed to assess its interaction with the receptor.
  • Neuroprotective Effects : The compound's ability to modulate mGluR2 has led to investigations into its neuroprotective effects in models of neurodegenerative diseases. It has been shown to enhance synaptic plasticity and reduce excitotoxicity in neuronal cultures.

Anticancer Activity

While primarily studied for its neurological implications, preliminary investigations into its anticancer properties have also been conducted:

  • Cell Viability Assays : In A549 human lung adenocarcinoma cell lines, this compound exhibited structure-dependent anticancer activity. At a concentration of 100 µM, it reduced cell viability significantly compared to untreated controls .
  • Comparison with Standard Treatments : When compared with standard chemotherapeutic agents like cisplatin, the compound showed varying degrees of cytotoxicity, suggesting potential as a novel anticancer agent .

Structure-Activity Relationship

The unique structure of this compound allows for diverse interactions at the molecular level. A comparison with similar compounds reveals its distinctive features:

Compound NameStructureKey Features
(2S,3S)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acidStructureSimilar agonistic activity at mGluR2 but different fluorophenyl substitution
(S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acidStructureExhibits different biological activities related to MetAP inhibition
2-Methylpyridin-3-olStructureA simpler structure lacking the complex pyrrolidine framework

The specific interaction with mGluR2 receptors sets this compound apart from others that may not exhibit the same level of selectivity or efficacy in therapeutic contexts .

Case Studies

Several studies have explored the implications of this compound in various therapeutic areas:

  • Neurological Disorders : In a study focusing on anxiety and depression models, treatment with this compound resulted in reduced anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.
  • Cancer Research : A comparative analysis of this compound with other pyrrolidine derivatives showed enhanced anticancer activity against A549 cells while exhibiting lower toxicity towards normal cells. This suggests a favorable therapeutic index for clinical applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

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